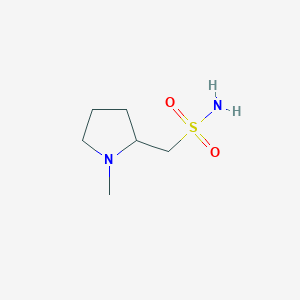

(1-Methylpyrrolidin-2-yl)methanesulfonamide

Description

(1-Methylpyrrolidin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a methanesulfonamide group at the 2-position methyl substituent. This compound is of interest in medicinal chemistry due to the prevalence of sulfonamides in bioactive molecules and the pyrrolidine ring’s role in enhancing pharmacokinetic properties.

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

(1-methylpyrrolidin-2-yl)methanesulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c1-8-4-2-3-6(8)5-11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |

InChI Key |

YLGZTVKAABKAIC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolidin-2-yl)methanesulfonamide typically involves the reaction of 1-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Methylpyrrolidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1-Methylpyrrolidin-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of new pharmaceuticals .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory and analgesic agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

Physicochemical Properties

- Solubility :

- Acidity :

Computational Insights

- N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide : DFT studies revealed a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity. The hydroxyl and sulfonamide groups dominate frontier orbitals, influencing UV/Vis absorption .

Biological Activity

(1-Methylpyrrolidin-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring, which contributes to its unique chemical reactivity and biological activity. The molecular formula is C₆H₁₃N₃O₂S, with a molecular weight of approximately 175.25 g/mol. The presence of the sulfonamide group enhances its ability to interact with various biological targets, making it a candidate for drug development.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, compounds with similar structures have been identified as inhibitors of carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance.

- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in conditions like hypertension and other cardiovascular diseases.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : A study focusing on the inhibition of lysine-specific demethylase 1 (LSD1) demonstrated that sulfonamides, including derivatives of this compound, could achieve significant enzyme inhibition, showing promise for treating various cancers by modulating epigenetic factors .

- Neuroprotective Effects : Research has indicated that compounds similar to this compound may provide neuroprotective benefits in models of neuroinflammation. This suggests potential applications in treating neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against specific bacterial strains, indicating potential use in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.